Topiramate

Descripción

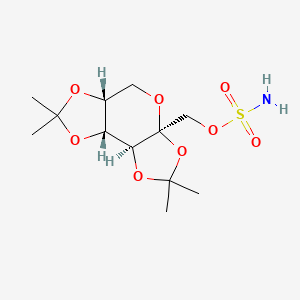

Structure

3D Structure

Propiedades

IUPAC Name |

[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO8S/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12/h7-9H,5-6H2,1-4H3,(H2,13,14,15)/t7-,8-,9+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJADKKWYZYXHBB-XBWDGYHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023688 | |

| Record name | Topiramate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Topiramate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005034 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in most alkaline solutions containing sodium hydroxide or sodium phosphate and having a pH of 9 to 10. It is freely soluble in acetone, chloroform, dimethylsulfoxide, and ethanol., In water, 9,800 mg/L, temp not specified | |

| Record name | Topiramate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00273 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TOPIRAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7531 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from ethyl acetate and benzene, White crystalline powder | |

CAS No. |

97240-79-4 | |

| Record name | Topiramate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97240-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Topiramate [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097240794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Topiramate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00273 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | topiramate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Topiramate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-Fructopyranose, 2,3:4,5-bis-O-(1-methylethylidene)-, 1-sulfamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOPIRAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H73WJJ391 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TOPIRAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7531 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Topiramate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005034 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

123-125 ºC, 125-126 °C, 125 - 126 °C | |

| Record name | Topiramate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00273 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TOPIRAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7531 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Topiramate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005034 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Topiramate's Molecular Mechanism of Action on GABA-A Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Topiramate is a broad-spectrum anticonvulsant drug with a complex and multifaceted mechanism of action.[1] A key component of its therapeutic efficacy is its ability to modulate γ-aminobutyric acid type A (GABA-A) receptors, the primary mediators of fast inhibitory neurotransmission in the central nervous system.[2][3] This technical guide provides a comprehensive overview of the molecular interactions between this compound and GABA-A receptors, detailing its allosteric modulatory effects, subunit selectivity, and the experimental methodologies used to elucidate these mechanisms. Quantitative data from key studies are summarized, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's intricate pharmacology.

Introduction: The GABA-A Receptor and this compound's Role

GABA-A receptors are ligand-gated ion channels that, upon binding to GABA, open an intrinsic chloride channel, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of action potential firing.[1][3] These receptors are pentameric structures composed of various subunit combinations, which dictates their pharmacological and physiological properties.[4] this compound is known to enhance the activity of GABA, thereby augmenting inhibitory neurotransmission and contributing to its anticonvulsant effects.[1][5] It acts as a positive allosteric modulator, meaning it binds to a site on the receptor distinct from the GABA binding site to enhance the receptor's function.[6] This action is independent of the benzodiazepine (B76468) binding site.[7][8]

Quantitative Analysis of this compound's Interaction with GABA-A Receptors

The following tables summarize key quantitative data from various studies investigating the effects of this compound on GABA-A receptors.

Table 1: this compound Concentration and Effect on GABA-Evoked Currents

| This compound Concentration | GABA Concentration | Preparation | Effect | Reference |

| 10 µM | 10 µM | Murine Cerebellar Granule Neurons | Enhanced GABA-stimulated Cl- influx | [9] |

| 30 µM & 100 µM | 1 µM | Primary Cultures of Mouse Cortical Neurons | Enhanced GABA-evoked currents | [8] |

| 0.3-10 µM | N/A | Rat Basolateral Amygdala Pyramidal Neurons | Increased amplitude of evoked, spontaneous, and miniature IPSCs | [10][11] |

| 20 µM & 100 µM | N/A | Rat Hippocampal Slices | Reversibly reduced GABA-A-mediated depolarizing responses | [12] |

Table 2: Subunit-Dependent Modulation of GABA-A Receptors by this compound

| Receptor Subunit Composition | This compound Effect | Experimental System | Key Findings | Reference |

| α1β2γ2S, α2β2γ2S | Inhibition of GABA-evoked Cl- currents | Xenopus Oocytes | This compound reversibly inhibited currents and reduced desensitization in α1β2γ2S. | [7] |

| α6β2γ2S | Potentiation of GABA-evoked Cl- currents | Xenopus Oocytes | This compound increased the desensitization rate. | [7] |

| α4β2γ2S | No effect | Xenopus Oocytes | - | [7] |

| Receptors containing β2 or β3 subunits | Potentiation and direct activation | Xenopus Oocytes | TPM's direct activation was most effective on α4β3γ2S subunits, activating ~74% of the peak GABA-current. | [13] |

| Receptors containing β1 subunits | Enhancement or inhibition (α subunit dependent) | Xenopus Oocytes | The effect of this compound is dependent on the co-expressed alpha subunit. | [13] |

| β1-homomers | Inhibition | Xenopus Oocytes | This compound inhibited spontaneously opening channels. | [14] |

| β3-homomers | Activation | Xenopus Oocytes | This compound activated spontaneously opening channels. | [14] |

Experimental Protocols

The understanding of this compound's action on GABA-A receptors has been built upon several key experimental techniques.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is instrumental for studying the properties of specific GABA-A receptor subunit combinations.

-

Objective: To characterize the effect of this compound on GABA-A receptors with defined subunit compositions.

-

Methodology:

-

cRNA Preparation: Synthesize cRNA for the desired GABA-A receptor subunits (e.g., α1, β2, γ2S).

-

Oocyte Injection: Inject the cRNA mixture into Xenopus laevis oocytes to induce receptor expression on the cell membrane.

-

Electrophysiological Recording: After an incubation period (typically 1-7 days), place the oocyte in a recording chamber perfused with a buffered solution. Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

-

Drug Application: Apply GABA to elicit a baseline current response. Co-apply this compound with GABA to observe its modulatory effects. A range of concentrations for both GABA and this compound are typically tested to determine dose-response relationships.[13][14]

-

Data Analysis: Measure the peak amplitude and kinetics (e.g., activation, desensitization) of the GABA-evoked currents in the presence and absence of this compound.

-

Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons

This method allows for the study of this compound's effects on native GABA-A receptors in a neuronal context.

-

Objective: To investigate the modulation of GABA-evoked currents by this compound in mammalian neurons.

-

Methodology:

-

Cell Culture: Prepare primary cultures of neurons (e.g., from murine cerebral cortex or hippocampus).[8][9]

-

Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 3-5 MΩ and fill with an internal solution mimicking the intracellular ionic composition.

-

Recording: Establish a high-resistance seal between the micropipette and the membrane of a single neuron. Rupture the patch of membrane under the pipette to achieve the whole-cell configuration, allowing for control of the cell's membrane potential.

-

Drug Application: Use a rapid perfusion system to apply GABA and this compound to the recorded neuron.[15]

-

Data Analysis: Record the whole-cell chloride currents evoked by GABA in the presence and absence of this compound. Analyze changes in current amplitude, kinetics, and reversal potential.[8][9]

-

Chloride Flux Assays

These assays provide a measure of GABA-A receptor function by quantifying the influx of chloride ions.

-

Objective: To determine the effect of this compound on GABA-stimulated chloride influx into neurons.

-

Methodology:

-

Cell Preparation: Use cultured neurons, such as cerebellar granule neurons.[9]

-

Fluorescent Probe Loading: Load the cells with a chloride-sensitive fluorescent probe, such as N-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide (MQAE). The fluorescence of this probe is quenched by chloride ions.

-

Stimulation: Stimulate the cells with GABA in the presence or absence of this compound.

-

Fluorescence Measurement: Measure the change in fluorescence over time using a fluorometer. A decrease in fluorescence indicates an influx of chloride.

-

Data Analysis: Quantify the rate and extent of chloride influx to assess the modulatory effect of this compound.[9]

-

Visualizing the Molecular Mechanisms

The following diagrams illustrate the key pathways and experimental workflows involved in understanding this compound's action on GABA-A receptors.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Regulation of allosteric modulation of GABAa receptor function: interaction between recombininant GABAa receptors and the novel anticonvulsant drug this compound. | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C12H21NO8S | CID 5284627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 7. Molecular Mechanisms of Antiseizure Drug Activity at GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound modulates GABA-evoked currents in murine cortical neurons by a nonbenzodiazepine mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound enhances GABA-mediated chloride flux and GABA-evoked chloride currents in murine brain neurons and increases seizure threshold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound reduces excitability in the basolateral amygdala by selectively inhibiting GluK1 (GluR5) kainate receptors on interneurons and positively modulating GABAA receptors on principal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Two new actions of this compound: inhibition of depolarizing GABA(A)-mediated responses and activation of a potassium conductance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Subunit selectivity of this compound modulation of heteromeric GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound modulation of β(1)- and β(3)-homomeric GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

In Vitro Neuroprotective Properties of Topiramate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the neuroprotective properties of the antiepileptic drug Topiramate (TPM) as demonstrated in in vitro studies. It consolidates key findings on its mechanisms of action, presents quantitative data from various experimental models, and offers detailed protocols for replicating pivotal experiments. This document is intended to serve as a comprehensive resource for researchers investigating novel neuroprotective strategies.

Core Mechanisms of this compound Neuroprotection

In vitro research has elucidated a multi-faceted mechanism of action for this compound's neuroprotective effects. These actions converge to reduce neuronal hyperexcitability, mitigate excitotoxicity, and enhance cellular resilience. The primary mechanisms include:

-

Modulation of Voltage-Gated Ion Channels: this compound is known to inhibit voltage-gated sodium channels, which stabilizes neuronal membranes and prevents the rapid, repetitive firing of neurons that contributes to excitotoxic damage[1]. It also has an inhibitory effect on L-type voltage-gated calcium channels, reducing calcium influx that can trigger cell death pathways[1][2].

-

Enhancement of GABAergic Inhibition: The drug potentiates the activity of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at GABA-A receptors. This action increases chloride ion influx, leading to hyperpolarization of the neuronal membrane and a decrease in excitability[1].

-

Antagonism of Glutamate (B1630785) Receptors: this compound negatively modulates the AMPA and kainate subtypes of ionotropic glutamate receptors[1][3]. By blocking these receptors, it reduces the excitatory postsynaptic currents initiated by glutamate, a key mediator of excitotoxicity in numerous neurological conditions[4].

-

Mitochondrial Stabilization: A crucial aspect of this compound's neuroprotective profile is its ability to stabilize mitochondrial function. It has been shown to inhibit mitochondrial calcium transport, which in turn stabilizes the mitochondrial membrane potential. This renders neurons more resistant to the high cytosolic calcium concentrations that occur during ischemic and excitotoxic insults[5]. This effect is comparable to that of cyclosporin (B1163) A, an inhibitor of the mitochondrial permeability transition pore.

-

Activation of Pro-Survival Signaling Pathways: this compound has been demonstrated to protect against glutamate-induced neuronal injury by activating the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB)-dependent Extracellular signal-regulated kinase (ERK) pathway. This signaling cascade promotes the expression of anti-apoptotic proteins, such as Bcl-2, enhancing neuronal survival[6].

Quantitative Data on Neuroprotective Efficacy

The following tables summarize quantitative findings from in vitro studies, illustrating the dose-dependent neuroprotective effects of this compound in various models of neuronal injury.

Table 1: Effect of this compound on Neuronal Viability in a Glutamate Excitotoxicity Model

| This compound Concentration (µM) | Neuronal Injury Model | Cell Type | Assay | Outcome | Reference |

| 1 - 100 | 125µM Glutamate for 20 min | Primary Hippocampal Neurons | MTT Assay | Dose-dependent increase in cell viability | [6] |

| 10 | 125µM Glutamate for 20 min | Primary Hippocampal Neurons | Hoechst 33342 Staining | Significant reduction in apoptotic nuclei | [6] |

| >1 | Excitotoxin-induced injury | Rat Retinal Neurons | Cell Death Assay | Marked reduction in neuronal cell death | [7] |

Table 2: Modulation of Molecular Markers by this compound in a Glutamate Excitotoxicity Model

| This compound Concentration (µM) | Molecular Target | Effect | Assay | Reference |

| 10 | BDNF Expression | Prevents glutamate-induced downregulation | Western Blot | [6] |

| 10 | TrkB Phosphorylation | Prevents glutamate-induced downregulation | Western Blot | [6] |

| 10 | ERK Phosphorylation | Significantly increases phosphorylation (activation) | Western Blot | [6] |

| 10 | Bcl-2 Expression | Remarkably increases protein level | Western Blot | [6] |

| 100 | Mitochondrial Ca2+ Transport | Significantly lowers fluorescence changes in response to external calcium, indicating inhibition | Rhodamine-123 Staining | [5] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to facilitate study replication and further investigation.

Glutamate-Induced Excitotoxicity in Primary Hippocampal Neurons

This protocol describes the establishment of an in vitro model of glutamate excitotoxicity and the assessment of this compound's neuroprotective effect using the MTT assay.

Materials:

-

Primary hippocampal neurons cultured for 7-10 days

-

Neurobasal medium with B27 supplement

-

Glutamate (L-glutamic acid)

-

This compound (TPM)

-

MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well culture plates

-

Plate reader (570 nm absorbance)

Procedure:

-

Cell Plating: Seed primary hippocampal neurons in 96-well plates at a density of 1 x 10^5 cells/well and culture for 7-10 days.

-

This compound Pre-treatment: Prepare solutions of this compound in culture medium at desired concentrations (e.g., 1, 10, 50, 100 µM). Replace the existing medium with the TPM-containing medium and incubate for 10 minutes at 37°C.

-

Glutamate Challenge: Prepare a 125 µM glutamate solution in culture medium. After the TPM pre-treatment, expose the neurons to the glutamate solution for 20 minutes at 37°C[6].

-

Wash and Recovery: After the 20-minute incubation, gently wash the cells twice with pre-warmed, glutamate-free culture medium.

-

Incubation: Add fresh culture medium and return the plate to the incubator for 24 hours.

-

MTT Assay:

-

Add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Carefully aspirate the medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

-

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the absorbance of untreated control cells.

Western Blot Analysis of BDNF/TrkB/ERK Pathway Proteins

This protocol details the procedure for quantifying changes in key signaling proteins following this compound treatment in the excitotoxicity model.

Materials:

-

Cells cultured and treated as described in Protocol 3.1 (in 6-well plates)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-BDNF, anti-phospho-TrkB, anti-TrkB, anti-phospho-ERK, anti-ERK, anti-Bcl-2, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

-

Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-phospho-ERK) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensity using densitometry software. Normalize the intensity of the protein of interest to a loading control (e.g., β-actin). For phosphorylated proteins, normalize to the total protein level (e.g., p-ERK to total ERK).

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in this compound's neuroprotective action and a typical experimental workflow.

Caption: this compound's antagonism of excitotoxicity.

Caption: BDNF/TrkB/ERK pro-survival signaling pathway.

Caption: In vitro neuroprotection experimental workflow.

References

- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 2. This compound modulation of kainate-induced calcium currents is inversely related to channel phosphorylation level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound Treatment Is Neuroprotective and Reduces Oligodendrocyte Loss after Cervical Spinal Cord Injury | PLOS One [journals.plos.org]

- 5. This compound protects against glutamate excitotoxicity via activating BDNF/TrkB-dependent ERK pathway in rodent hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. The mechanism of neuroprotection by this compound in an animal model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

Topiramate's Action on Voltage-Gated Sodium Channels in Neuronal Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topiramate is an established antiepileptic drug with a multifactorial mechanism of action, a key component of which is the modulation of voltage-gated sodium channels.[1][2] This modulation contributes to the suppression of sustained repetitive neuronal firing and the stabilization of neuronal membranes, which are crucial in controlling seizure activity.[3][4][5] This technical guide provides an in-depth overview of this compound's effects on voltage-gated sodium channels in neuronal cultures, presenting key quantitative data, detailed experimental protocols, and visual representations of experimental workflows. The information is compiled from a range of electrophysiological studies to serve as a comprehensive resource for professionals in neuroscience research and drug development.

Data Presentation: Quantitative Effects of this compound on Sodium Channels

The following tables summarize the quantitative data on the effects of this compound on both transient and persistent voltage-gated sodium currents in various neuronal preparations.

Table 1: this compound's Effect on Transient Sodium Currents (INaT)

| Neuronal Preparation | Effect | Concentration | Quantitative Value | Reference |

| Rat Cerebellar Granule Cells | Dose-dependent reduction of INaT | 10-1000 µM | IC50: 48.9 µM | [6][7] |

| Rat Cerebellar Granule Cells | Hyperpolarizing shift in steady-state inactivation | Not specified | Midpoint shift from -46.9 mV to -56.5 mV | [6] |

| Dissociated Rat Sensorimotor Cortex Neurons | Hyperpolarizing shift in steady-state inactivation | 100 µM | Significant shift in the hyperpolarized direction | [3][8] |

| HEK293 Cells (expressing Nav1.3) | Shift in steady-state inactivation | Not specified | EC50: 3.2 ± 1.8 µM | [9] |

Table 2: this compound's Effect on Persistent Sodium Currents (INaP)

| Neuronal Preparation | Effect | Concentration | Quantitative Value | Reference |

| Dissociated Neocortical Neurons | Inhibition of INaP | 25-30 µM | ~20% inhibition | [10] |

| HEK293 Cells (expressing Nav1.3) | Partial block of INaP | Not specified | EC50: 61 ± 37 nM | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on voltage-gated sodium channels.

Neuronal Culture Preparation

a) Dissociated Cortical Neuron Culture (Mouse/Rat):

-

Dissection: Isolate cerebral cortices from embryonic (E15.5-E18) or early postnatal (P0-P3) rodents in ice-cold Hank's Balanced Salt Solution with glucose (HBSS-G).[3]

-

Meninges Removal: Carefully remove the meninges from the cortical tissue.

-

Enzymatic Digestion: Incubate the tissue in a solution of 0.25% Trypsin-EDTA or Papain (20 U/mL) with DNase I (100 U/mL) for 20-30 minutes at 37°C.

-

Dissociation: Gently triturate the digested tissue using fire-polished Pasteur pipettes of decreasing bore size to obtain a single-cell suspension.

-

Plating: Plate the dissociated neurons onto Poly-D-Lysine coated glass coverslips or culture dishes in Neurobasal Medium supplemented with B27 and GlutaMAX.

-

Maintenance: Maintain the cultures in a humidified incubator at 37°C with 5% CO2, exchanging half of the medium every 3-4 days.

b) Cerebellar Granule Cell Culture (Rat):

-

Dissection: Dissect cerebella from postnatal day 7-8 Wistar rats.

-

Dissociation: Mechanically and enzymatically dissociate the tissue to obtain a suspension of granule cells.

-

Plating: Plate the cells on poly-L-lysine-coated coverslips.

-

Culture Medium: Maintain the cells in Basal Medium Eagle (BME) supplemented with 10% fetal bovine serum, 25 mM KCl, and 2 mM L-glutamine.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for recording ion channel activity from individual neurons.

a) Solutions:

-

Extracellular Solution (aCSF): Composed of (in mM): 126 NaCl, 3 KCl, 2.5 CaCl2, 1.3 MgCl2, 26 NaHCO3, 1.25 NaH2PO4, and 20 glucose. The solution should be bubbled with 95% O2 / 5% CO2 to maintain a pH of 7.4.

-

Intracellular (Pipette) Solution (for Sodium Current Recording): To isolate sodium currents, potassium currents are typically blocked. A representative solution contains (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, and 2 Mg-ATP, with the pH adjusted to 7.3 with CsOH.

b) Recording Procedure:

-

Pipette Fabrication: Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.

-

Cell Visualization: Place the coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope.

-

Gigaseal Formation: Under visual guidance, approach a neuron with the recording pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, achieving electrical and diffusional access to the cell's interior.

-

Data Acquisition: Record membrane currents using a patch-clamp amplifier and digitizer. Data is acquired and analyzed using specialized software.

c) Voltage-Clamp Protocols:

-

To Measure Transient Sodium Currents (INaT):

-

Hold the neuron at a hyperpolarized potential (e.g., -90 mV) to ensure all sodium channels are in a closed, ready-to-activate state.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit the inward sodium current.

-

-

To Measure Steady-State Inactivation:

-

Hold the neuron at various conditioning pre-pulse potentials (e.g., from -120 mV to -20 mV) for a duration sufficient to allow channels to enter the inactivated state (e.g., 500 ms).

-

Immediately following the pre-pulse, apply a test pulse to a constant voltage (e.g., 0 mV) to measure the fraction of channels that were not inactivated by the pre-pulse.

-

-

To Measure Persistent Sodium Currents (INaP):

-

Apply a slow voltage ramp (e.g., from -70 mV to +10 mV over 800 ms). This slow depolarization inactivates the transient current, allowing for the isolation of the smaller, non-inactivating persistent current.[10]

-

d) Drug Application:

-

This compound is typically dissolved in the extracellular solution and applied to the recorded neuron via a perfusion system.

-

Record baseline currents in control solution before switching to the this compound-containing solution and again after washout to confirm the reversibility of the effect.

Visualizations

The following diagrams illustrate the key experimental workflows.

Caption: General workflow for studying this compound's effects.

Caption: Workflow for determining steady-state inactivation.

Signaling Pathways and Molecular Mechanisms

This compound's interaction with voltage-gated sodium channels appears to be state-dependent, meaning it preferentially binds to and stabilizes the inactivated state of the channel.[10] This mechanism is more effective at therapeutic concentrations when neurons are depolarized, a condition that occurs during high-frequency firing characteristic of seizures.

Furthermore, the phosphorylation state of the sodium channel can influence this compound's efficacy. Activation of Protein Kinase C (PKC) can modulate the effect of this compound on the transient sodium current.[3][8] Specifically, pre-treatment of neurons with a PKC activator was found to significantly decrease the hyperpolarizing shift in the steady-state inactivation curve induced by this compound.[3] This suggests that intracellular signaling pathways can alter the pharmacological action of this compound on its target ion channels.

Caption: Modulation of this compound's action by PKC.

References

- 1. scientifica.uk.com [scientifica.uk.com]

- 2. Cultures of Cerebellar Granule Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and Culture of Mouse Cortical Neurons [protocols.io]

- 4. Carbamazepine and this compound modulation of transient and persistent sodium currents studied in HEK293 cells expressing the Na(v)1.3 alpha-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. worthington-biochem.com [worthington-biochem.com]

- 6. sciencellonline.com [sciencellonline.com]

- 7. Phosphorylation of sodium channels mediated by protein kinase-C modulates inhibition by this compound of tetrodotoxin-sensitive transient sodium current - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. axolbio.com [axolbio.com]

- 10. scispace.com [scispace.com]

The Role of Topiramate in Modulating Glutamatergic Neurotransmission: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Topiramate is a broad-spectrum anticonvulsant agent with a multifaceted mechanism of action that extends beyond its traditional role in epilepsy treatment. A significant component of its therapeutic efficacy is attributed to its modulation of glutamatergic neurotransmission, the primary excitatory signaling pathway in the central nervous system. This technical guide provides a comprehensive overview of the core mechanisms by which this compound interacts with and alters glutamatergic signaling. It delves into its effects on glutamate (B1630785) receptors, particularly AMPA and kainate subtypes, and its influence on extracellular glutamate levels. This document synthesizes quantitative data from various studies, details key experimental protocols for investigating these interactions, and provides visual representations of the underlying pathways and experimental workflows.

Introduction to Glutamatergic Neurotransmission and this compound

Glutamate is the principal excitatory neurotransmitter in the mammalian brain, playing a crucial role in synaptic plasticity, learning, and memory. However, excessive glutamatergic activity can lead to excitotoxicity and has been implicated in the pathophysiology of numerous neurological disorders, including epilepsy and migraine. Glutamate exerts its effects through ionotropic receptors (AMPA, NMDA, and kainate receptors) and metabotropic receptors.

This compound is a sulfamate-substituted monosaccharide that has demonstrated efficacy in a range of neurological and psychiatric conditions. Its therapeutic effects are mediated through several mechanisms, including the blockade of voltage-gated sodium channels, enhancement of GABAergic activity, and, critically, the modulation of glutamatergic neurotransmission.[1][2] This guide will focus on the latter, providing a detailed examination of this compound's interaction with the glutamatergic system.

This compound's Impact on Glutamate Receptors

This compound primarily exerts its influence on the ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.

Antagonism of Kainate Receptors

A key mechanism of this compound's action is its antagonism of kainate receptors, with a notable selectivity for those containing the GluK1 (formerly GluR5) subunit.[3][4] This interaction is believed to be a significant contributor to its anticonvulsant properties.[3] Studies have shown that this compound can selectively inhibit synaptic currents mediated by GluK1-containing kainate receptors at clinically relevant concentrations.[4]

Modulation of AMPA Receptors

This compound's effect on AMPA receptors is more complex and appears to be less direct than its action on kainate receptors. Evidence suggests that this compound's inhibitory effect on AMPA receptors is modest and may be dependent on the phosphorylation state of the receptor.[5][6] this compound has been shown to reduce the phosphorylation of the GluA1 (formerly GluR1) subunit of AMPA receptors, and it is hypothesized that this compound binds preferentially to the dephosphorylated state of the receptor, thereby exerting an allosteric modulatory effect.[5][6] This interaction leads to a reduction in AMPA-induced calcium transients.[5]

Effect of this compound on Extracellular Glutamate Levels

In addition to its direct effects on glutamate receptors, this compound has been shown to reduce elevated extracellular levels of glutamate in the brain. In vivo microdialysis studies in spontaneously epileptic rats have demonstrated that systemically administered this compound can significantly decrease the abnormally high basal concentrations of glutamate and aspartate in the hippocampus.[7] This reduction in excitatory amino acid levels likely contributes to its overall anticonvulsant and neuroprotective effects.

Quantitative Data on this compound's Interaction with Glutamatergic System Components

The following tables summarize the available quantitative data on the inhibitory effects of this compound on key components of the glutamatergic and neuronal excitability systems.

Table 1: Inhibitory Concentrations (IC50) of this compound on Ion Channels and Receptors

| Target | IC50 | Species/Tissue | Experimental Method | Reference(s) |

| Kainate Receptor (GluK1/GluR5) | ~0.5 µM | Rat basolateral amygdala neurons | Whole-cell voltage-clamp | [3][4] |

| 1.6 µM (Phase I block) | Cultured rat hippocampal neurons | Perforated-patch whole-cell voltage-clamp | [8] | |

| 4.8 µM (Phase II block) | Cultured rat hippocampal neurons | Perforated-patch whole-cell voltage-clamp | [8] | |

| Voltage-gated Sodium Channels (Nav) | 48.9 µM | Rat cerebellar granule cells | Whole-cell voltage-clamp | [9] |

| AMPA Receptor | No specific IC50 reported; effects are modest and state-dependent | Various | Electrophysiology | [4] |

Table 2: Effects of this compound on Extracellular Glutamate Levels

| Brain Region | Animal Model | This compound Dose | Effect on Glutamate Levels | Reference(s) |

| Hippocampus | Spontaneously Epileptic Rats (SER) | 40 mg/kg i.p. | Significant (P < 0.05) reduction | [7] |

| Hippocampus | Normal Wistar Rats | 40 mg/kg i.p. | No significant effect | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the role of this compound in modulating glutamatergic neurotransmission.

Whole-Cell Voltage-Clamp Electrophysiology for Measuring AMPA/Kainate Receptor Currents

This protocol is designed to measure the effect of this compound on AMPA and kainate receptor-mediated currents in cultured neurons or brain slices.

Materials:

-

External Solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM NaHCO₃, 1.25 mM NaH₂PO₄, and 10 mM glucose, bubbled with 95% O₂/5% CO₂.

-

Internal Pipette Solution: 140 mM Cs-gluconate, 5 mM NaCl, 1 mM MgCl₂, 10 mM HEPES, 0.2 mM EGTA, 2 mM Mg-ATP, and 0.1 mM Na-GTP, pH adjusted to 7.3 with CsOH.

-

Agonists: AMPA, Kainate

-

Antagonists/Blockers: Tetrodotoxin (TTX) to block voltage-gated sodium channels, picrotoxin (B1677862) to block GABA-A receptors, and AP5 to block NMDA receptors.

-

This compound Stock Solution: Dissolved in DMSO and then diluted in the external solution to the desired final concentrations.

-

Recording Equipment: Patch-clamp amplifier, micromanipulator, perfusion system, and data acquisition software.

Procedure:

-

Prepare brain slices (e.g., coronal slices of the hippocampus or amygdala) from a rodent model (e.g., Sprague-Dawley rat).

-

Place the slice in the recording chamber and continuously perfuse with oxygenated ACSF.

-

Visually identify a neuron for recording using a microscope with DIC optics.

-

Approach the neuron with a glass micropipette filled with the internal solution and establish a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Voltage-clamp the neuron at a holding potential of -70 mV.

-

Apply the agonist (AMPA or kainate) via the perfusion system to evoke an inward current.

-

After establishing a stable baseline response, co-apply this compound with the agonist and record the change in the current amplitude and kinetics.

-

Perform a washout with the agonist alone to observe any reversal of the effect.

-

Analyze the data to determine the percentage of inhibition and, if a range of concentrations is used, to calculate the IC50 value.

In Vivo Microdialysis for Measuring Extracellular Glutamate

This protocol outlines the procedure for measuring changes in extracellular glutamate levels in a specific brain region of a freely moving animal following this compound administration.

Materials:

-

Animal Model: Spontaneously Epileptic Rat (SER) or Sprague-Dawley rat.

-

Microdialysis Probe: Concentric or linear probe with a semi-permeable membrane.

-

Surgical Instruments: Stereotaxic frame, drill, and other necessary surgical tools.

-

Perfusion Solution (aCSF): 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl₂, pH 7.4.

-

This compound Solution: For intraperitoneal (i.p.) injection.

-

Analytical System: High-performance liquid chromatography (HPLC) with fluorescence detection for glutamate quantification.

-

Fraction Collector: To collect dialysate samples at regular intervals.

Procedure:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus).

-

Allow the animal to recover from surgery for several days.

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 2 µL/min).

-

Allow for a stabilization period to obtain a stable baseline of extracellular glutamate.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer this compound (e.g., 40 mg/kg, i.p.) or vehicle.

-

Continue collecting dialysate samples for several hours post-injection.

-

Analyze the glutamate concentration in each sample using HPLC.

-

Express the post-injection glutamate levels as a percentage of the baseline levels.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and the logical flow of this compound's action on glutamatergic neurotransmission.

Conclusion

This compound's modulation of glutamatergic neurotransmission is a cornerstone of its therapeutic efficacy. Through a combination of direct antagonism of kainate receptors, state-dependent modulation of AMPA receptors, and a reduction in extracellular glutamate levels, this compound effectively dampens excessive excitatory signaling in the brain. This in-depth technical guide has provided a detailed overview of these mechanisms, supported by quantitative data and experimental protocols. A thorough understanding of these interactions is crucial for researchers and drug development professionals seeking to leverage and refine glutamatergic modulation for the treatment of a wide array of neurological and psychiatric disorders. Further research into the subunit-specific effects of this compound on AMPA and kainate receptors will undoubtedly provide a more nuanced understanding of its complex pharmacological profile and may pave the way for the development of more targeted and effective therapeutics.

References

- 1. Psychopharmacology of this compound: from epilepsy to bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Pharmacodynamics, Clinical Therapeutics, and Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Selective Antagonism of GluR5 Kainate-Receptor-Mediated Synaptic Currents by this compound in Rat Basolateral Amygdala Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound reduces AMPA-induced Ca(2+) transients and inhibits GluR1 subunit phosphorylation in astrocytes from primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound modulation of kainate-induced calcium currents is inversely related to channel phosphorylation level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound reduces abnormally high extracellular levels of glutamate and aspartate in the hippocampus of spontaneously epileptic rats (SER) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Influence of agonist concentration on AMPA and kainate channels in CA1 pyramidal cells in rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | Kainate receptor GluK1 antagonist | Hello Bio [hellobio.com]

The Inhibition of Carbonic Anhydrase by Topiramate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the carbonic anhydrase (CA) inhibition activity of the antiepileptic and migraine prophylactic drug, topiramate. It provides a comprehensive summary of its inhibitory effects on various CA isoforms, details the experimental protocols used to ascertain these activities, and visualizes the underlying mechanisms and workflows.

Quantitative Analysis of this compound's Carbonic Anhydrase Inhibition

This compound exhibits inhibitory activity against several carbonic anhydrase isoforms, with a notable preference for certain isoforms over others. The inhibition constant (Ki) is a measure of the inhibitor's potency; a smaller Ki value indicates a more potent inhibitor. The following tables summarize the Ki values of this compound against various human, rat, and mouse carbonic anhydrase isoforms, as determined by different experimental assays.

Table 1: Inhibition Constants (Ki) of this compound against Human Carbonic Anhydrase (hCA) Isoforms

| Isoform | Ki (μM) | Assay Method | Reference |

| hCA I | 91 - 100 | CO2 Hydration / 4-Nitrophenylacetate Hydrolysis | [1][2] |

| hCA II | 0.49 - 7 | CO2 Hydration / 4-Nitrophenylacetate Hydrolysis | [1][2] |

| hCA IV | 10 | 18O Mass Spectrometry / pH Shift | [2] |

| hCA VI | >100 | 18O Mass Spectrometry / pH Shift | [2] |

Table 2: Inhibition Constants (Ki) of this compound against Rat Carbonic Anhydrase (rCA) Isoforms

| Isoform | Ki (μM) | Assay Method | Reference |

| rCA I | ~180 | 18O Mass Spectrometry / pH Shift | [2] |

| rCA II | 0.1 - 1 | 18O Mass Spectrometry / pH Shift | [2] |

| rCA III | >100 | 18O Mass Spectrometry / pH Shift | [2] |

| rCA IV | 0.2 - 10 | 18O Mass Spectrometry / pH Shift | [2] |

| rCA V | 18 | 18O Mass Spectrometry / pH Shift | [2] |

Table 3: Inhibition Constants (Ki) of this compound against Mouse Carbonic Anhydrase (mCA) Isoforms

| Isoform | Ki (μM) | Assay Method | Reference |

| mCA II | 1 - 20 | 18O Mass Spectrometry / pH Shift | [2] |

| mCA IV | 1 - 20 | 18O Mass Spectrometry / pH Shift | [2] |

Experimental Protocols

The determination of carbonic anhydrase inhibition by this compound is primarily achieved through two key experimental assays: the stopped-flow CO2 hydration assay and the 4-nitrophenylacetate (4-NPA) hydrolysis assay.

Stopped-Flow CO2 Hydration Assay

This is a direct method for measuring the catalytic activity of carbonic anhydrase on its natural substrate, carbon dioxide. The assay monitors the change in pH resulting from the hydration of CO2 to bicarbonate and a proton.

Principle: The hydration of CO2 is a reversible reaction: CO2 + H2O ⇌ H2CO3 ⇌ H+ + HCO3-. In the presence of a pH indicator, the production of protons leads to a color change that can be monitored spectrophotometrically in real-time using a stopped-flow instrument. The rate of this reaction is measured in the absence and presence of the inhibitor (this compound) to determine the inhibition constant.

Detailed Methodology:

-

Reagents and Buffers:

-

Purified carbonic anhydrase isoenzyme.

-

This compound solution of varying concentrations.

-

CO2-saturated water (prepared by bubbling CO2 gas through deionized water at 0°C).

-

Reaction buffer (e.g., 20 mM Tris-H2SO4, pH 8.3) containing a pH indicator (e.g., 100 µM phenol (B47542) red).

-

-

Instrumentation:

-

A stopped-flow spectrophotometer equipped with a temperature-controlled cell.

-

-

Procedure:

-

The enzyme solution and the CO2-saturated water are rapidly mixed in the stopped-flow instrument at a controlled temperature (typically 0-4°C to minimize the uncatalyzed reaction rate).

-

The change in absorbance of the pH indicator is monitored over time (milliseconds to seconds).

-

The initial rate of the reaction is calculated from the linear phase of the absorbance change.

-

The experiment is repeated with different concentrations of this compound to generate an inhibition curve.

-

-

Data Analysis:

-

The inhibition constant (Ki) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition or other appropriate inhibition models.

-

4-Nitrophenylacetate (4-NPA) Hydrolysis Assay

This is a colorimetric assay that utilizes an artificial substrate, 4-nitrophenylacetate, which is hydrolyzed by some carbonic anhydrase isoforms.

Principle: Carbonic anhydrase catalyzes the hydrolysis of 4-NPA to 4-nitrophenol (B140041), a yellow-colored product that absorbs light at 400-405 nm. The rate of formation of 4-nitrophenol is measured spectrophotometrically.

Detailed Methodology:

-

Reagents and Buffers:

-

Purified carbonic anhydrase isoenzyme.

-

This compound solution of varying concentrations.

-

4-Nitrophenylacetate (4-NPA) solution (substrate).

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4).

-

-

Instrumentation:

-

A microplate reader or a spectrophotometer.

-

-

Procedure:

-

The enzyme is pre-incubated with varying concentrations of this compound in the assay buffer.

-

The reaction is initiated by the addition of the 4-NPA substrate.

-

The increase in absorbance at 400-405 nm is monitored over time at a constant temperature (e.g., 25°C or 37°C).

-

-

Data Analysis:

-

The initial velocity of the reaction is calculated from the linear portion of the absorbance versus time plot.

-

The Ki value is determined by analyzing the effect of different inhibitor concentrations on the reaction rate, often using a Lineweaver-Burk or Dixon plot.

-

Visualizing the Mechanisms and Workflows

Proposed Mechanism of this compound-Induced Metabolic Acidosis

This compound's inhibition of carbonic anhydrase, particularly in the renal tubules, is a key mechanism underlying its potential to cause metabolic acidosis.[1][3] The following diagram illustrates this proposed pathway.

Caption: this compound inhibits renal carbonic anhydrase, leading to metabolic acidosis.

Experimental Workflow for Determining Carbonic Anhydrase Inhibition

The general workflow for assessing the inhibitory activity of a compound like this compound against carbonic anhydrase is a multi-step process, from sample preparation to data analysis.

Caption: General workflow for determining carbonic anhydrase inhibition constants.

This compound Binding to the Carbonic Anhydrase II Active Site

X-ray crystallography studies have revealed how this compound binds to the active site of carbonic anhydrase II.[3] The sulfamate (B1201201) moiety of this compound is crucial for its inhibitory activity, interacting with the zinc ion at the core of the active site.

Caption: Schematic of this compound's interaction with the CA II active site.

References

A Deep Dive into Topiramate Pharmacokinetics: A Technical Guide to Immediate-Release, Extended-Release, and Sprinkle Formulations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the pharmacokinetics and bioavailability of different oral formulations of topiramate, a widely used antiepileptic drug. We delve into the comparative profiles of immediate-release (IR) tablets, extended-release (ER) capsules, and the sprinkle formulation, presenting key quantitative data, detailed experimental methodologies, and visual representations of experimental workflows and metabolic pathways. This document is intended to serve as a valuable resource for professionals in the fields of pharmaceutical research and clinical drug development.

Comparative Pharmacokinetic Profiles of this compound Formulations

The pharmacokinetic profile of this compound is characterized by rapid absorption and linear kinetics.[1] However, the formulation significantly influences the rate of drug absorption and subsequent plasma concentration-time profile. Extended-release formulations have been developed to reduce the dosing frequency and minimize fluctuations in plasma concentrations, which may, in turn, reduce concentration-dependent side effects.[2] The sprinkle formulation offers an alternative for patients who have difficulty swallowing tablets.[3]

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for immediate-release, extended-release, and sprinkle formulations of this compound, derived from various bioequivalence and pharmacokinetic studies.

Table 1: Single-Dose Pharmacokinetic Parameters of Different this compound Formulations

| Formulation | Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Half-life (t½) (hr) | Reference |

| Immediate-Release | ||||||

| Generic | 50 | 849 ± 247 | - | 34,300 ± 8100 (AUC0-t) | 25.22 ± 10.22 | [4] |

| Brand (Topamax®) | 50 | 946 ± 308 | - | 35,900 ± 7800 (AUC0-t) | 26.10 ± 9.58 | [4] |

| Immediate-Release | 400 | - | ~2 | - | ~21 | [1] |

| Extended-Release | ||||||

| USL255 (Qudexy XR®) | 200 | Lower than IR | ~20 | Bioequivalent to IR | 56.6 - 94.6 | [5][6] |

| Trokendi XR® | 200 | Lower than IR | Longer than IR | Bioequivalent to IR | - | [5] |

| Sprinkle Capsule | ||||||

| Topamax® Sprinkle | 400 | - | ~2 | Bioequivalent to IR tablet | ~21 | [1] |

Table 2: Steady-State Pharmacokinetic Parameters of Immediate-Release vs. Extended-Release this compound (200 mg/day)

| Parameter | Immediate-Release (100 mg BID) | Extended-Release (USL255, 200 mg QD) | Key Findings | Reference |

| AUC0-24 | Bioequivalent | Bioequivalent | Equivalent plasma exposure | [2] |

| Cmax | Higher | Significantly Lower | Reduced peak concentration with ER | [2] |

| Cmin | Lower | Significantly Higher | Higher trough concentration with ER | [2] |

| Tmax | ~2 hours | Longer than IR | Delayed time to peak with ER | [5] |

| Peak-to-Trough Fluctuation | Higher | 26% lower than IR | Reduced fluctuations with ER | [2][5] |

Experimental Protocols for Pharmacokinetic Assessment

The evaluation of this compound's pharmacokinetics and the bioequivalence of its different formulations are typically assessed through randomized, crossover-design studies in healthy volunteers.

Bioequivalence Study Design

A standard bioequivalence study for this compound formulations follows a well-defined protocol to compare the rate and extent of absorption between a test and a reference product.

Inclusion Criteria for Study Participants:

-

Healthy adult male or non-pregnant, non-lactating female volunteers.[7][8]

-

Age typically between 18 and 55 years.[8]

-

Body Mass Index (BMI) within a normal range (e.g., 19-30 kg/m ²).[8]

-

Normal findings on medical history, physical examination, and clinical laboratory tests.[7]

Exclusion Criteria for Study Participants:

-

History of significant medical conditions.[8]

-

Known hypersensitivity to this compound.

-

Use of any medication that could interfere with the study drug's pharmacokinetics.

-

Recent participation in another clinical trial.[9]

-

History of alcohol or drug abuse.

Study Procedure:

-

Randomization and Dosing: Subjects are randomly assigned to a treatment sequence, receiving either the test or reference formulation in the first period.[7] Dosing is typically administered after an overnight fast.[7]

-

Washout Period: A washout period of at least 14 to 21 days separates the treatment periods to ensure complete elimination of the drug from the body.[4]

-

Crossover: In the second period, subjects receive the alternate formulation.

-

Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration. For an immediate-release formulation, sampling might occur at 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose.[5] For extended-release formulations, the sampling schedule is prolonged to capture the extended absorption phase.[5]

-

Pharmacokinetic Analysis: Plasma concentrations of this compound are determined, and key pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated.

Bioequivalence Assessment: The formulations are considered bioequivalent if the 90% confidence intervals (CIs) for the ratio of the geometric means of Cmax and AUC for the test and reference products fall within the predetermined range of 80% to 125%.[10]

Food-Effect Studies

To assess the impact of food on the bioavailability of a this compound formulation, a randomized, crossover study is conducted comparing drug administration under fasting and fed conditions.[11] A standardized high-fat meal is typically given to subjects in the fed condition before drug administration.[11] While food does not significantly affect the overall bioavailability of immediate-release this compound, it can delay the time to reach peak plasma concentration.[12][13] Similarly, the bioavailability of the extended-release formulation USL255 is not affected by food, although Tmax may be slightly delayed.[11]

Analytical Methodology: LC-MS/MS

The quantification of this compound in plasma samples is most commonly performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method due to its high sensitivity and specificity.[14][15]

Sample Preparation:

-

A simple liquid-liquid extraction or solid-phase extraction is typically used to isolate this compound and an internal standard (e.g., a deuterated analog of this compound) from the plasma matrix.[14][15]

Chromatographic and Mass Spectrometric Conditions:

-

Chromatography: Reversed-phase HPLC is commonly employed for separation.[16]

-

Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification.[14]

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical bioequivalence study workflow and the metabolic pathway of this compound.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Comparative steady-state pharmacokinetic evaluation of immediate-release this compound and USL255, a once-daily extended-release this compound formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. USL255 extended-release this compound: Dose-proportional pharmacokinetics and tolerability in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioequivalence of single 100-mg doses of two oral formulations of this compound: an open-label, randomized-sequence, two-period crossover study in healthy adult male Mexican volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. trial.medpath.com [trial.medpath.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Pharmacokinetic-Equivalence-Between-Immediate-Release-Topiramate-and-USL255--A-Novel-Extended-Release-Formulation-of-Topiramate [aesnet.org]

- 11. The-Effect-of-Food-on-the-Bioavailability-of-USL255--A-Novel-Extended-Release-Formulation-of-Topiramate [aesnet.org]

- 12. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Single-dose pharmacokinetics and effect of food on the bioavailability of this compound, a novel antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of plasma this compound concentration using LC-MS/MS for pharmacokinetic and bioequivalence studies in healthy Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 16. ijprajournal.com [ijprajournal.com]

Topiramate's Impact on Neuronal Excitability in Hippocampal Slices: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanisms by which topiramate (TPM) modulates neuronal excitability in hippocampal slices. Drawing upon key electrophysiological and neurochemical studies, this document outlines the multifaceted actions of this compound, presents quantitative data in a structured format, details common experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanisms of Action

This compound reduces neuronal excitability through a combination of effects on voltage-gated ion channels and ligand-gated receptors. Its primary mechanisms in the hippocampus include the modulation of:

-

Voltage-Gated Sodium Channels: this compound imposes a use-dependent block on voltage-gated sodium channels, which contributes to the stabilization of neuronal membranes and prevents the rapid, repetitive firing of action potentials that can lead to seizures.[1][2][3][4][5] This action is particularly effective at higher stimulation frequencies.[2][6]

-

High-Voltage-Activated Calcium Channels: The drug has been shown to inhibit L-type and R-type high-voltage-activated calcium channels.[1][3][7][8][9] The reduction of L-type calcium currents is crucial in controlling dendritic excitability.[7]

-

GABA-A Receptors: this compound enhances the activity of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at GABA-A receptors, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane.[1][3][4] This potentiation of GABAergic inhibition contributes to a general reduction in neuronal excitability.[10][11]

-

AMPA/Kainate Receptors: this compound antagonizes the AMPA and kainate subtypes of glutamate (B1630785) receptors, thereby reducing excitatory neurotransmission.[1][3][4] Some evidence suggests a selective inhibition of kainate receptors containing the GluR5 subunit.[1] This blockade of kainate-evoked inward currents is a key component of its anticonvulsant properties.[12]

-

Carbonic Anhydrase Isozymes: this compound is also known to inhibit carbonic anhydrase, which may contribute to its overall effects on neuronal excitability.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from electrophysiological studies on the effects of this compound in hippocampal and related neuronal preparations.

Table 1: Effects of this compound on Kainate-Evoked Currents

| Parameter | Value | Neuronal Preparation | Reference |

| IC50 (Phase I Block) | 1.6 μM | Cultured Rat Hippocampal Neurons | [12] |

| IC50 (Phase II Block) | 4.8 μM | Cultured Rat Hippocampal Neurons | [12] |

| Maximal Blockade (100 μM) | 90% | Cultured Rat Hippocampal Neurons | [12] |

Table 2: Effects of this compound on AMPA/Kainate Receptor-Mediated Calcium Influx

| This compound Concentration | Inhibition of Ca2+ Influx | Neuronal Preparation | Reference |

| 30 μM | Up to 60% | Cultured Cerebral Cortical, Hippocampal, and Cerebellar Neurons | [13] |

| 100 μM | Up to 60% | Cultured Cerebral Cortical, Hippocampal, and Cerebellar Neurons | [13] |

Table 3: Effects of this compound on Voltage-Gated Sodium Currents

| Parameter | Value | Neuronal Preparation | Reference |

| IC50 | 48.9 μM | Rat Cerebellar Granule Cells | [14] |

| Shift in Steady-State Inactivation | -9.6 mV (-46.9 mV to -56.5 mV) | Rat Cerebellar Granule Cells | [14] |

Table 4: Effects of this compound on High-Voltage-Activated Calcium Channels

| Channel Type | Effect | This compound Concentration | Neuronal Preparation | Reference |

| L-type | Inhibition | 10 μM (more effective than 50 μM) | Rat Dentate Gyrus Granule Cells | [7] |

| R-type | Depression | Not specified | CA1 Hippocampal Neurons | [9] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound on hippocampal neuronal excitability.

Hippocampal Slice Preparation and Maintenance

-

Animal Model: Young adult Wistar rats are commonly used.

-

Anesthesia and Euthanasia: Animals are anesthetized with isoflurane (B1672236) or a similar anesthetic and decapitated.

-

Brain Extraction and Slicing: The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. Transverse hippocampal slices (300-400 µm thick) are prepared using a vibratome.

-

Incubation: Slices are allowed to recover for at least 1 hour in an incubation chamber containing oxygenated aCSF at room temperature.

Whole-Cell Patch-Clamp Recording

-

Slice Transfer: A single hippocampal slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at a rate of 2-3 ml/min.

-

Neuron Identification: Pyramidal neurons in the CA1 or CA3 region of the hippocampus are visualized using an upright microscope with infrared differential interference contrast (IR-DIC) optics.

-

Pipette Fabrication: Borosilicate glass capillaries are pulled to a resistance of 3-6 MΩ when filled with an internal solution. The internal solution composition varies depending on the currents being studied. For recording voltage-gated sodium and potassium currents, a typical internal solution contains (in mM): 140 K-gluconate, 10 HEPES, 5 NaCl, 2 Mg-ATP, and 0.3 Na-GTP, with the pH adjusted to 7.3 with KOH.

-

Recording: A gigaseal is formed between the pipette tip and the neuronal membrane, and the membrane is ruptured to achieve the whole-cell configuration. Recordings are made using a patch-clamp amplifier.

-

Drug Application: this compound is bath-applied at known concentrations by dissolving it in the aCSF.

Extracellular Field Potential Recording

-

Electrode Placement: A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Stimulation: Biphasic constant current pulses are delivered through the stimulating electrode.

-

Recording: The evoked fEPSPs are amplified, filtered, and digitized for offline analysis. The slope of the fEPSP is measured as an indicator of synaptic strength.

-

Frequency-Dependent Protocol: To assess the frequency-dependent effects of this compound, the stimulation frequency is increased from a baseline of 0.05 Hz to higher frequencies (e.g., 0.2 Hz) in the presence and absence of the drug.[2][6]

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound's multifaceted mechanism of action on neuronal excitability.

References

- 1. jneurosci.org [jneurosci.org]

- 2. Frequency-dependent inhibition of neuronal activity by this compound in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. m.youtube.com [m.youtube.com]

- 5. geneonline.com [geneonline.com]

- 6. Frequency-dependent inhibition of neuronal activity by this compound in rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of high-voltage-activated calcium channels in dentate granule cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound modulates pH of hippocampal CA3 neurons by combined effects on carbonic anhydrase and Cl−/HCO3− exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound inhibits the initiation of plateau potentials in CA1 neurons by depressing R-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Involvement of AMPA/kainate and GABAA receptors in this compound neuroprotective effects against methylphenidate abuse sequels involving oxidative stress and inflammation in rat isolated hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound enhances GABA-mediated chloride flux and GABA-evoked chloride currents in murine brain neurons and increases seizure threshold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cellular actions of this compound: blockade of kainate-evoked inward currents in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]